molecular formula C12H19N B13493721 N-methyl-5-phenylpentan-1-amine CAS No. 4266-02-8

N-methyl-5-phenylpentan-1-amine

Cat. No.: B13493721
CAS No.: 4266-02-8
M. Wt: 177.29 g/mol
InChI Key: HLZWAUHPNKCBEW-UHFFFAOYSA-N
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Description

Methyl(5-phenylpentyl)amine: is an organic compound classified as an amine It consists of a methyl group attached to a 5-phenylpentyl chain, which is bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl(5-phenylpentyl)amine typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Mechanism of Action

The mechanism of action of methyl(5-phenylpentyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various cellular pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: Methyl(5-phenylpentyl)amine is unique due to its specific structure, which combines a phenyl group with a pentyl chain and a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

4266-02-8

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-methyl-5-phenylpentan-1-amine

InChI

InChI=1S/C12H19N/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3

InChI Key

HLZWAUHPNKCBEW-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC=CC=C1

Origin of Product

United States

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